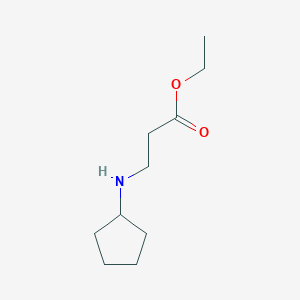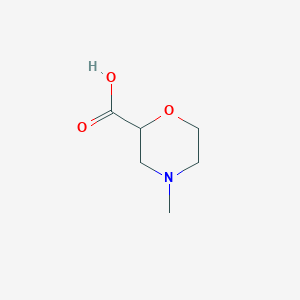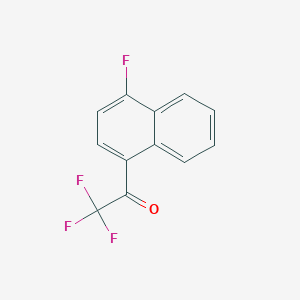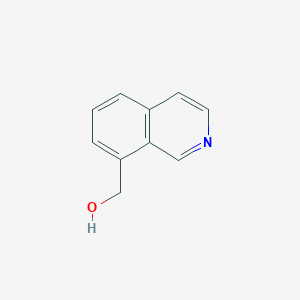
N-methylpyrrolidine-3-carboxamide
概要
説明
N-methylpyrrolidine-3-carboxamide is a compound that falls within the category of pyrrolidine derivatives, which are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound's structure is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a methyl group attached to the nitrogen atom of the pyrrolidine ring.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereoisomer. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, yielding high diastereomeric and enantiomeric excesses . Similarly, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives involves coupling reactions using standard protocols, which could potentially be adapted for the synthesis of N-methylpyrrolidine-3-carboxamide derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized by the presence of hydrogen bonding and other non-covalent interactions. For example, the structures of 1-methylpyrrole-2-carboxamide and 1-hydroxypyrrole-2-carboxamide have been analyzed using computational methods and X-ray crystallography, revealing the existence of N–H···O hydrogen bonds and C–H···O intramolecular interactions . These findings suggest that similar interactions may be present in the structure of N-methylpyrrolidine-3-carboxamide, influencing its conformation and stability.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. For instance, N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are structurally related to N-methylpyrrolidine-3-carboxamide, can be synthesized from α-amino acids and can undergo alkylation or reduction to form polysubstituted pyrrolidine derivatives . Additionally, the reaction between N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid has been used to synthesize N-aminopyrrolidine-2,5-diones diastereoselectively . These reactions highlight the reactivity of the pyrrolidine ring and the potential for further functionalization of N-methylpyrrolidine-3-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For example, polyamides based on 3,3′-dimethylnaphthidine, which includes a pyrrolidine structure, exhibit high glass transition temperatures and good thermal stability . Although not directly related to N-methylpyrrolidine-3-carboxamide, these findings suggest that pyrrolidine derivatives can possess significant thermal properties, which may be relevant for the application of N-methylpyrrolidine-3-carboxamide in material science or pharmaceutical formulations.
科学的研究の応用
Cancer Research and Treatment :
- The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), derived from a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, has shown promise in the treatment of cancer. It exhibits excellent potency against both the PARP-1 and PARP-2 enzymes, demonstrating effectiveness in various cancer models including melanoma and breast cancer (Penning et al., 2009).
Chemiluminescence in Analytical Chemistry :
- Derivatives like 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine have been used as derivatization reagents for carboxylic acid in high-performance liquid chromatography with electrogenerated chemiluminescence detection, indicating their utility in sensitive analytical methods (Morita & Konishi, 2002).
Synthesis of Neuroleptic Drugs :
- Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines have been synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats, which suggests their application in the treatment of psychosis (Iwanami et al., 1981).
Organic Synthesis and Catalysis :
- (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, has been used as an efficient ligand for copper-catalyzed N-arylation of amides,
Anticancer and Anti-Biofilm Activity :
- Novel 2-(het)arylpyrrolidine-1-carboxamides have been synthesized and evaluated for their anticancer and anti-biofilm activity. Some compounds showed in vitro activity towards M-Hela tumor cell lines and effectiveness in suppressing bacterial biofilm growth, making them promising candidates for further development as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).
Study of Uremic Toxins :
- N-methyl-2-pyridone-5-carboxamide, a major metabolite of nicotinamide, was identified as a uremic toxin. Studies suggest that its accumulation could be harmful, particularly by inhibiting poly (ADP-ribose) polymerase-1 activity, which is highly involved in DNA replication and repair (Lenglet et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-methylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOWXWSHDIGNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630500 | |
| Record name | N-Methylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpyrrolidine-3-carboxamide | |
CAS RN |
1007870-02-1 | |
| Record name | N-Methylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyrrolidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)






![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)
![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)
